2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated bicyclo[1.1.1]pentane derivative. This compound is notable for its unique structural features, which include a bicyclo[1.1.1]pentane core substituted with a fluoro group and a trifluoromethylphenyl group. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making such compounds valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common approach is the photochemical addition of propellane to diacetyl, which allows for the formation of the bicyclo[1.1.1]pentane core on a large scale . Subsequent functionalization steps, such as halogenation and coupling reactions, are used to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for photochemical reactions and the development of efficient purification techniques to isolate the final product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like amines or ethers .
Scientific Research Applications
2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is largely dependent on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties and conformation of the molecule .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid: This compound is similar in structure but contains an additional fluorine atom, which can further influence its physicochemical properties.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another related compound, often used as a precursor in the synthesis of various bicyclo[1.1.1]pentane derivatives.
Uniqueness
2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific substitution pattern, which combines the effects of both fluorine and trifluoromethyl groups. This combination can lead to enhanced stability, reactivity, and biological activity compared to other similar compounds .
Properties
CAS No. |
2731010-62-9 |
---|---|
Molecular Formula |
C13H10F4O2 |
Molecular Weight |
274.2 |
Purity |
95 |
Origin of Product |
United States |
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